molecular formula C16H17ClN2O2S B2666993 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1448037-38-4

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2666993
CAS No.: 1448037-38-4
M. Wt: 336.83
InChI Key: IMRXREFXRJPVGG-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure incorporating both a 3-chloropyridyl ether and a thiophene-based ethanone moiety, linked through a piperidine core. Such a combination is frequently explored in the development of novel pharmacologically active molecules. Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex target molecules. Its structure suggests potential for application in high-throughput screening campaigns and as a core scaffold in structure-activity relationship (SAR) studies, particularly in the design of kinase inhibitors or other small-molecule therapeutics. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c17-14-4-1-7-18-16(14)21-12-5-8-19(9-6-12)15(20)11-13-3-2-10-22-13/h1-4,7,10,12H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRXREFXRJPVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chloropyridine Intermediate: The chloropyridine moiety can be synthesized through the chlorination of pyridine derivatives using reagents such as thionyl chloride or phosphorus pentachloride.

    Piperidine Derivatization: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine and an appropriate leaving group.

    Thiophene Coupling: The thiophene ring is coupled to the ethanone backbone via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are differentiated by variations in the piperidine substituents, aromatic rings, or ketone modifications. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Piperidine Substituent Aromatic Group Biological Activity/Application Reference
Target Compound ~378.86 g/mol 4-(3-Chloropyridin-2-yl)oxy Thiophen-2-yl ethanone Radioligand potential (oxytocin studies)
2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone ~253.35 g/mol 3-Hydroxy Thiophen-2-yl ethanone Unspecified (structural analog)
1-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(piperidin-1-yl)ethanone ~372.90 g/mol 4-Chlorophenyl-pyrrole Piperidinyl ethanone Cyclization studies
MK45 (1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) ~459.83 g/mol 3-Chloro-5-(trifluoromethyl)pyridinyl Thiophen-2-yl butanone CNS-targeted therapeutic agent
1-((3R,4R)-3-(Imidazo-pyrrolo-pyrazinyl)-4-methylpiperidin-1-yl)-2-(4-chlorophenyl)ethanone ~450.27 g/mol Imidazo-pyrrolo-pyrazine 4-Chlorophenyl ethanone Kinase inhibition (patent application)

Key Findings:

Electron-Deficient vs. Electron-Rich Substituents: The target compound’s 3-chloropyridinyl group contrasts with analogs like MK45, which incorporates a trifluoromethylpyridine substituent. The chlorine atom in the target compound may reduce metabolic oxidation compared to bulkier substituents .

Aromatic Group Impact :

  • Thiophene-containing analogs (e.g., target compound, MK45) show enhanced metabolic stability over phenyl-substituted derivatives (e.g., ) due to thiophene’s resistance to cytochrome P450 oxidation .

Biological Activity :

  • The target compound shares structural motifs with oxytocin receptor radioligands (e.g., ), while MK45 and patent-derived compounds (e.g., ) are optimized for CNS targets like kinases or neurotransmitter receptors.

Research Limitations and Contradictions

  • Synthetic Feasibility : highlights challenges in synthesizing 3-chloropyridinyl-piperidine derivatives due to steric hindrance during coupling reactions, whereas reports improved yields for trifluoromethylpyridine analogs .

Biological Activity

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a chloropyridine moiety linked to a piperidine ring via an ether bond, along with a thiophene substituent. Its structure suggests possible interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C18H19ClN2O2S. The presence of the chloropyridine and thiophene rings indicates potential pharmacological activities, particularly in areas such as antimicrobial and anticancer research.

PropertyValue
Molecular FormulaC18H19ClN2O2S
Molecular Weight348.88 g/mol
CAS Number1428375-67-0
Melting PointNot available
SolubilityNot specified

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chloropyridine possess antibacterial activity against various strains of bacteria, suggesting that this compound may also demonstrate similar effects.

Anticancer Properties

The piperidine and thiophene components are known to contribute to anticancer activities in various compounds. For example, studies on related piperidine derivatives have revealed their potential as inhibitors of cancer cell proliferation. The mechanism often involves the modulation of signaling pathways critical for tumor growth.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. The chloropyridine moiety may inhibit enzyme activity by binding to active sites, while the piperidine ring could enhance binding affinity.

Study 1: Antimicrobial Screening

A study conducted on related chloropyridine compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that the introduction of the piperidine and thiophene groups enhanced the antimicrobial potency.

Study 2: Anticancer Activity Evaluation

In vitro tests on piperidine derivatives showed significant inhibition of cancer cell lines, including breast and lung cancer cells. The study noted that these compounds induced apoptosis through the activation of caspase pathways, suggesting a similar potential for this compound.

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